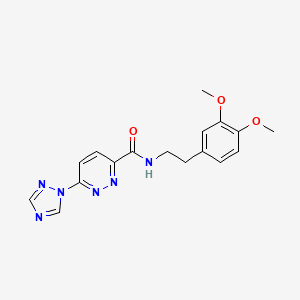
N-(3,4-dimethoxyphenethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, also known as DMTCP, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity of Novel Compounds
Several studies have focused on synthesizing novel compounds and exploring their biological activities, including antimicrobial, antitumor, and antioxidant properties. For example, the synthesis of heterocyclic aryl monoazo organic compounds, including various selenopheno derivatives, demonstrated promising antitumor and antimicrobial activities (Khalifa et al., 2015). Another study highlighted the synthesis of enaminones as building blocks for substituted pyrazoles with noted antitumor and antimicrobial activities (Riyadh, 2011).
Microwave-Assisted Synthesis
Microwave-assisted synthesis techniques have been employed to expedite the synthesis of various compounds, including pyridazine derivatives, showcasing the efficiency and versatility of modern synthetic methodologies (Al‐Zaydi & Borik, 2007).
Antioxidant and Antitumor Properties
Compounds with triazole and semicarbazone moieties have demonstrated significant antioxidant and antitumor properties, illustrating the potential of such structures in developing therapeutic agents (Brahmi et al., 2018). Another study synthesized [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, investigating their potential as endothelial and tumor cell proliferation inhibitors (Ilić et al., 2011).
Novel Antiviral Compounds
Research into the synthesis of benzamide-based 5-aminopyrazoles and their derivatives revealed significant antiavian influenza virus activity, emphasizing the importance of chemical synthesis in addressing global health challenges (Hebishy et al., 2020).
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-25-14-5-3-12(9-15(14)26-2)7-8-19-17(24)13-4-6-16(22-21-13)23-11-18-10-20-23/h3-6,9-11H,7-8H2,1-2H3,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYXFDZHSBCEIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=NN=C(C=C2)N3C=NC=N3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

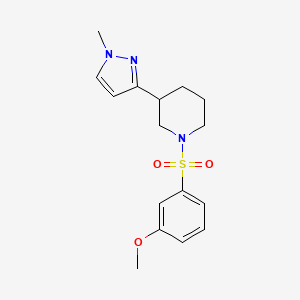
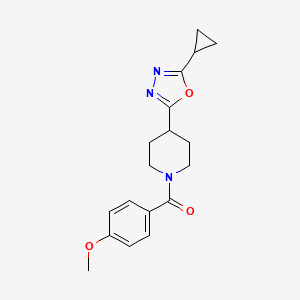
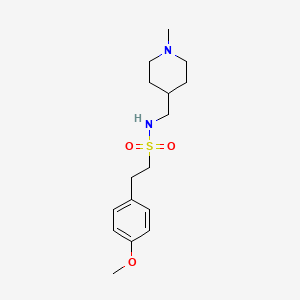
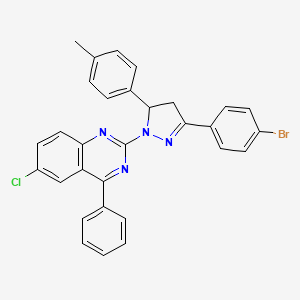
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B2367542.png)
![4-Cyano-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B2367544.png)
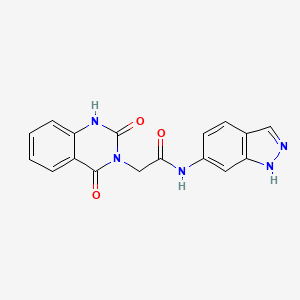

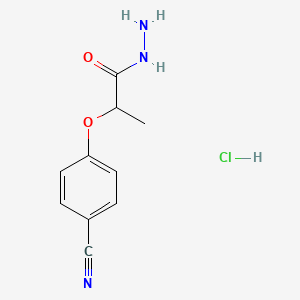
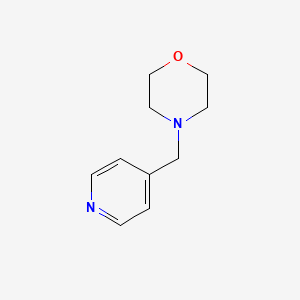
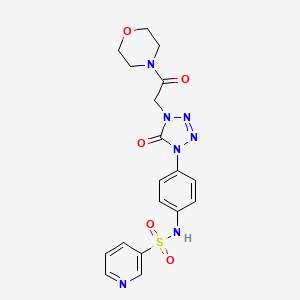
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2367555.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2367556.png)
